Sodium hydrogen 4-amino-5-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonate

CAS No.: 83763-41-1

Cat. No.: VC16998321

Molecular Formula: C16H12NNaO9S3

Molecular Weight: 481.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83763-41-1 |

|---|---|

| Molecular Formula | C16H12NNaO9S3 |

| Molecular Weight | 481.5 g/mol |

| IUPAC Name | sodium;5-amino-4-(benzenesulfonyloxy)-7-sulfonaphthalene-2-sulfonate |

| Standard InChI | InChI=1S/C16H13NO9S3.Na/c17-14-8-12(27(18,19)20)6-10-7-13(28(21,22)23)9-15(16(10)14)26-29(24,25)11-4-2-1-3-5-11;/h1-9H,17H2,(H,18,19,20)(H,21,22,23);/q;+1/p-1 |

| Standard InChI Key | LNJDTRMEGDCEHH-UHFFFAOYSA-M |

| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC3=CC(=CC(=C32)N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

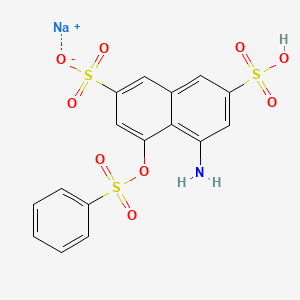

Sodium hydrogen 4-amino-5-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonate belongs to the naphthalenedisulfonate family, featuring a naphthalene ring system substituted at the 2, 4, 5, and 7 positions. Its IUPAC name, sodium;5-amino-4-(benzenesulfonyloxy)-7-sulfonaphthalene-2-sulfonate, reflects the presence of:

-

An amino group (-NH) at position 5,

-

A phenylsulphonyloxy group (-O-SO-CH) at position 4,

-

Sulfonate groups (-SO) at positions 2 and 7, with one sulfonate group neutralized by a sodium counterion.

The compound’s canonical SMILES representation, C1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC3=CC(=CC(=C32)N)S(=O)(=O)O)S(=O)(=O)[O-].[Na+], provides a machine-readable description of its connectivity.

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 481.5 g/mol | |

| CAS Registry Number | 83763-41-1 | |

| Appearance | Not explicitly reported; likely a solid powder | — |

| Solubility | High solubility in water due to sulfonate groups |

Synthesis and Manufacturing

Purification and Quality Control

High-performance liquid chromatography (HPLC) is critical for purifying and analyzing such polyfunctional aromatic compounds. A reverse-phase HPLC method using acetonitrile-water-phosphoric acid mobile phases has been successfully applied to related naphthalenedisulfonates . For mass spectrometry compatibility, phosphoric acid may be substituted with formic acid .

Industrial and Research Applications

Dye and Pigment Synthesis

Naphthalenedisulfonates are pivotal intermediates in azo dye production. The amino and sulfonate groups in this compound suggest utility in synthesizing acid dyes for textiles. For instance, coupling with diazonium salts could yield intensely colored azo derivatives, with sulfonate groups enhancing water solubility and fabric affinity .

Pharmaceutical Intermediates

Sulfonated naphthalenes are explored as intermediates in non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The phenylsulphonyl group may confer metabolic stability, though specific biological data for this compound remain unpublished.

Table 2: Comparative Analysis of Analogous Compounds

| Compound | Application | Key Difference |

|---|---|---|

| 8-Amino-1-naphthol-3,6-disulphonic acid | Dye intermediate | Lacks phenylsulphonyl group |

| 4-[(4-Amino-5-methoxy-o-tolyl)azo] derivative | Textile dye | Azo functional group |

Analytical and Characterization Techniques

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: Confirm functional groups (e.g., S=O stretches at 1050–1200 cm, N-H bends at 1600 cm) .

-

Nuclear Magnetic Resonance (NMR): and NMR can elucidate aromatic proton environments and substituent effects.

Chromatographic Analysis

As demonstrated for the structurally related compound 4-[(4-amino-5-methoxy-o-tolyl)azo]-5-[(phenylsulphonyl)oxy]naphthalene-2,7-disulphonic acid (CAS 117-44-2), reversed-phase HPLC with UV detection at 254 nm effectively resolves such sulfonated aromatics .

Future Research Directions

Application-Specific Studies

-

Dye Performance Testing: Evaluate color fastness and environmental impact in textile applications.

-

Pharmacological Screening: Assess bioactivity in cancer or inflammation models.

Environmental Fate Studies

Investigate biodegradation pathways and ecotoxicology to address potential persistence in aquatic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume